molecular formula C22H17N3O3 B2840083 methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 683794-21-0

methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate

Cat. No.: B2840083
CAS No.: 683794-21-0
M. Wt: 371.396
InChI Key: NONPSFLMBHZXQV-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate is a benzimidazole-derived compound featuring a carbamoylbenzoate ester core linked to a 2-(1H-1,3-benzodiazol-2-yl)phenyl group. This structure combines aromaticity, hydrogen-bonding capabilities (via the carbamoyl and benzimidazole moieties), and ester functionality, making it a candidate for pharmaceutical and materials science research. For instance, outlines the synthesis of methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate via condensation of 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF .

The compound’s structural relatives, such as 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoic acid (CAS 941898-55-1, C21H15N3O3, MW 357.36) , suggest that the methyl ester derivative (C22H17N3O3, estimated MW 371.39) would exhibit enhanced lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-28-22(27)15-12-10-14(11-13-15)21(26)25-17-7-3-2-6-16(17)20-23-18-8-4-5-9-19(18)24-20/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONPSFLMBHZXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the reaction of benzimidazole with 4-fluorobenzaldehyde in a solvent like dimethyl sulfoxide (DMSO) to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of benzimidazole-based alcohols.

Scientific Research Applications

Methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 4-{[2-(1H-1,3-Benzodiazol-2-yl)Phenyl]Carbamoyl}Benzoate and Analogs

Compound Name / ID Core Structure Key Substituents/Linkages Molecular Formula MW Notable Properties/Applications
Target Compound Benzimidazole-carbamoylbenzoate ester Methyl ester, phenyl-carbamoyl linkage C22H17N3O3 ~371 Lipophilicity (predicted)
4-{[2-(1H-1,3-Benzodiazol-2-yl)Phenyl]Carbamoyl}Benzoic Acid Benzimidazole-carbamoylbenzoic acid Carboxylic acid group C21H15N3O3 357.36 Potential for salt formation
Compounds 9a–9e () Benzimidazole-triazole-thiazole-acetamide Phenoxymethyl-triazole-thiazole chains Varies (e.g., C29H22N6O3S for 9a) 546–650 Enzyme inhibition (docking studies with acarbose)
Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl)Benzoate Benzimidazole-benzoate ester 5-Methyl substitution on benzimidazole C16H14N2O2 290.30 Model for synthetic methodology

Key Observations:

Compounds 9a–9e incorporate triazole-thiazole-acetamide chains, which introduce polar heterocycles and hydrogen-bonding sites. These structural differences may enhance binding to biological targets (e.g., enzymes) compared to the simpler carbamoylbenzoate ester in the target compound.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods used for methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate , involving cyclization of diamine precursors with carbonyl-containing intermediates. In contrast, Compounds 9a–9e require copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for triazole formation, adding synthetic complexity.

The target compound’s benzimidazole-carbamoylbenzoate core may exhibit similar enzyme-binding capabilities, though empirical data are lacking.

Safety Profile :

  • While direct toxicity data for the target compound are unavailable, structurally related methyl esters (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) . This implies the need for precautionary handling.

Q & A

Q. What are the common synthetic routes for methyl 4-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

Benzimidazole Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzodiazole core .

Amide Coupling : Reaction of the benzodiazole intermediate with methyl 4-(chlorocarbonyl)benzoate using coupling agents like EDCI or HOBt in anhydrous DMF .

Esterification : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Key challenges include avoiding hydrolysis of the ester group during amide coupling.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and carbamate linkage .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ at m/z 369.40) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Due to acute toxicity (Category 4 for oral, dermal, and inhalation hazards):
  • PPE : Nitrile gloves, lab coat, and safety goggles. For aerosols, use NIOSH-approved N95 respirators .
  • Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour .
  • Storage : Tightly sealed containers in cool (<25°C), dry conditions away from oxidizers .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial Screening : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HEK-293 cells at 10–100 µM to assess IC50_{50} .

Advanced Research Questions

Q. How can low yields in the amide coupling step be optimized?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling (if applicable) .
  • Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
  • In Situ Monitoring : Use TLC (eluent: 3:7 ethyl acetate/hexane) to track reaction progress .

Q. How to resolve contradictory data in reported cytotoxic activities?

  • Methodological Answer :
  • Purity Verification : Reanalyze compound purity via HPLC (C18 column, 60% acetonitrile/water) .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and serum-free incubation times .
  • Metabolite Profiling : LC-MS to identify degradation products affecting bioactivity .

Q. What computational methods validate binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB IDs (e.g., 1M17 for EGFR) to predict binding poses .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro) with activity .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal) for 48h .
  • Analytical Monitoring : UV-Vis spectroscopy (λ~270 nm) and HPLC to quantify degradation .
  • Degradation Pathways : Identify hydrolysis products (e.g., free benzoic acid) via LC-MS .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments to clarify?

  • Methodological Answer :
  • Solvent Screening : Test in DMSO, ethanol, and PBS (pH 7.4) using shake-flask method .
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C via gravimetric analysis .
  • Co-Solvency Studies : Add 10% PEG-400 to aqueous buffers to enhance solubility .

Q. Q. Discrepancies in enzyme inhibition IC50_{50} values: Troubleshooting steps?

  • Methodological Answer :
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., commercial vs. in-house) .
  • Inhibitor Pre-treatment : Pre-incubate compound with enzyme for 15–30 min to ensure binding .
  • Control Compounds : Validate assays with known inhibitors (e.g., Erlotinib for EGFR) .

Structural and Functional Comparisons

Q. Table 1: Analogues of this compound

Compound NameKey ModificationsBioactivity InsightsReference ID
Methyl 4-((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoateThiazole substitutionEnhanced antimicrobial potency
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamideThiophene moietyImproved kinase selectivity
Methyl 4-((2-(morpholin-4-yl)ethyl)carbamoyl)benzoateMorpholine additionReduced cytotoxicity

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